Product packaging for 3-(4-Methylpiperazin-2-YL)propan-1-OL(Cat. No.:CAS No. 90414-80-5)

3-(4-Methylpiperazin-2-YL)propan-1-OL

Cat. No.: B13110306
CAS No.: 90414-80-5
M. Wt: 158.24 g/mol
InChI Key: OMZZKZQIVKHURJ-UHFFFAOYSA-N
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Description

Structural Significance of 3-(4-Methylpiperazin-2-YL)propan-1-OL in Organic Chemistry

The structural arrangement of this compound imparts several key features that are of interest in organic chemistry. The piperazine (B1678402) ring itself can adopt various conformations, with the chair form being the most stable. The presence of substituents on both a nitrogen and a carbon atom introduces stereochemical considerations, including the possibility of cis and trans isomers.

The two nitrogen atoms within the piperazine ring are key to its chemical reactivity and utility. mdpi.com One nitrogen is tertiary (part of the ring and bonded to the methyl group), while the other is secondary (part of the ring). These nitrogen atoms can act as hydrogen bond acceptors and donors, which influences the molecule's intermolecular interactions and physical properties. mdpi.comnih.gov The basicity of these nitrogens makes the piperazine moiety a useful building block in the synthesis of more complex molecules. nih.gov

The propanol (B110389) side chain adds a primary alcohol functional group, which can undergo a variety of chemical transformations, such as oxidation, esterification, and etherification. This functional handle allows for the further elaboration of the molecule, making it a versatile intermediate in organic synthesis. nih.gov

Historical and Current Research Perspectives on Piperazine-Containing Alcohols

Historically, piperazine and its simpler derivatives have been used as anthelmintics. mdpi.com However, the versatility of the piperazine scaffold was soon recognized, leading to its incorporation into a vast array of compounds with diverse biological activities. ontosight.ainih.gov Today, piperazine derivatives are found in numerous approved drugs, including antipsychotics, antidepressants, antihistamines, and anticancer agents. mdpi.comrsc.org

Current research continues to explore the potential of piperazine-containing compounds in various therapeutic areas. The introduction of alcohol functionalities, as seen in this compound, is a common strategy in medicinal chemistry to enhance water solubility and provide a point for metabolic modification. ontosight.ai Research is ongoing to synthesize novel piperazine derivatives and evaluate their biological activities, with a focus on developing more selective and potent therapeutic agents. researchgate.net Modern synthetic methods, such as C-H functionalization, are being developed to create more complex and diverse piperazine-based molecules. mdpi.com

Classification within Heterocyclic and Amine Chemistry

From a classification standpoint, this compound falls into several categories:

Heterocyclic Compound: It contains a piperazine ring, which is a six-membered heterocyclic ring with two nitrogen heteroatoms. wikipedia.org

Amine: The presence of the piperazine ring means the compound is a diamine. Specifically, it contains a tertiary amine (the methylated nitrogen) and a secondary amine within the ring.

Alcohol: The propanol side chain classifies it as a primary alcohol.

The interplay of these functional groups defines the chemical behavior of the molecule. The amine groups impart basic properties, while the alcohol group provides a site for reactions typical of primary alcohols.

Interdisciplinary Relevance in Chemical Sciences

The study of piperazine-containing alcohols like this compound has relevance across multiple chemical disciplines:

Medicinal Chemistry: As previously mentioned, the piperazine scaffold is a key component in many pharmaceuticals. The specific combination of a methylpiperazine core and a propanol side chain can be explored for potential interactions with biological targets. ontosight.aiontosight.ai

Materials Science: Piperazine derivatives can be used as building blocks for polymers and metal-organic frameworks (MOFs). rsc.org The functional groups present in this compound could allow for its incorporation into novel materials with specific properties.

Analytical Chemistry: Understanding the properties of such compounds is crucial for developing analytical methods for their detection and quantification. Techniques like HPLC are used to analyze and separate these types of molecules. sielc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B13110306 3-(4-Methylpiperazin-2-YL)propan-1-OL CAS No. 90414-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90414-80-5

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(4-methylpiperazin-2-yl)propan-1-ol

InChI

InChI=1S/C8H18N2O/c1-10-5-4-9-8(7-10)3-2-6-11/h8-9,11H,2-7H2,1H3

InChI Key

OMZZKZQIVKHURJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)CCCO

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 3 4 Methylpiperazin 2 Yl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For 3-(4-methylpiperazin-2-yl)propan-1-ol, the primary disconnections involve the C-N bonds of the piperazine (B1678402) ring and the C-C bond of the propanol (B110389) side chain.

Two logical retrosynthetic disconnections for the piperazine ring are:

Disconnection A (C-N bond disconnection): This approach involves cleaving the two C-N bonds of the piperazine ring, leading to a 1,2-diamine precursor and a dihalide or a related dielectrophile. This is a common and effective strategy for the formation of saturated nitrogen heterocycles. nih.gov

Disconnection B (C-C bond disconnection within a precursor): An alternative strategy involves forming the piperazine ring from a precursor that already contains one of the C-N bonds, for instance, through an intramolecular cyclization.

For the propanol side chain, the key disconnection is at the C-C bond between the piperazine ring and the side chain. This leads to a piperazine derivative and a three-carbon electrophile.

A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound, showing key disconnections leading to simpler precursors.

Development of Novel Synthetic Routes

The synthesis of this compound can be approached through various routes, with particular attention to controlling the stereochemistry at the C2 position of the piperazine ring.

The presence of a stereocenter at the C2 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms of the compound. nih.gov Common strategies include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For example, a chiral amino acid can be converted into a chiral 1,2-diamine, which then serves as a precursor for the piperazine ring. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a key bond-forming reaction, such as an asymmetric hydrogenation or an asymmetric Michael addition, to establish the stereocenter.

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral resolving agents or chiral chromatography.

An example of a chiral pool approach could involve the use of a protected (S)- or (R)-alaninol as the chiral precursor.

If additional stereocenters were present in the molecule, diastereoselective synthesis would be crucial. rsc.org This could be achieved through:

Substrate-Controlled Diastereoselection: The existing stereocenter(s) in the molecule can direct the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Diastereoselection: The use of a chiral reagent can favor the formation of one diastereomer over another.

For this compound, which has a single stereocenter, the focus remains on enantioselective synthesis.

Precursor and Intermediate Chemistry in the Synthesis of the Chemical Compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: the substituted piperazine ring and the propanol side chain.

The construction of the 2-substituted-4-methylpiperazine ring is a critical step. Several methods are available for the synthesis of substituted piperazines: organic-chemistry.orgmdpi.com

Cyclization of 1,2-Diamines: The reaction of a suitably substituted 1,2-diamine with a dielectrophile, such as a 1,2-dihaloethane, is a fundamental approach. To introduce the methyl group at the N4 position, a subsequent N-alkylation step would be necessary.

From Amino Acids: Chiral amino acids can be converted into key intermediates for piperazine synthesis. For instance, an amino acid can be reduced to an amino alcohol, which is then further elaborated. nih.gov

Palladium-Catalyzed Cyclization: Modern methods, such as palladium-catalyzed cyclization reactions, offer efficient routes to highly substituted piperazines. organic-chemistry.org

A potential synthetic sequence for a chiral 2-substituted piperazine is outlined below:

Synthesis of a chiral 2-substituted piperazine from an amino acid

Figure 2: A potential synthetic route to a chiral 2-substituted piperazine intermediate starting from a chiral amino acid.

Step Reaction Typical Reagents and Conditions Reference
1Protection of amineBoc₂O, Et₃N, DCM nih.gov
2Reduction of carboxylic acidLiAlH₄, THF researchgate.net
3Conversion of alcohol to leaving groupMsCl, Et₃N, DCM google.com
4Nucleophilic substitution with an amineR-NH₂, heat mdpi.com
5Deprotection and cyclizationTFA; then heat nih.gov

Once the substituted piperazine ring is formed, the propanol side chain can be introduced. Common methods for side-chain elaboration include:

Alkylation of the Piperazine Nitrogen: The secondary amine of the piperazine ring can be alkylated with a suitable three-carbon electrophile containing a protected alcohol or a precursor to an alcohol. mdpi.com

Michael Addition: A Michael addition of the piperazine to an α,β-unsaturated ester or aldehyde, followed by reduction, can also install the propanol side chain.

Reductive Amination: The piperazine can be reacted with a 3-hydroxypropanal or a related carbonyl compound under reductive amination conditions. mdpi.com

An example of side-chain elaboration via alkylation is shown below:

Elaboration of the propanol side chain via alkylation

Figure 3: Introduction of the propanol side chain onto the piperazine ring via alkylation.

Step Reaction Typical Reagents and Conditions Reference
1Alkylation3-bromopropanol (or protected equivalent), K₂CO₃, CH₃CN mdpi.com
2Deprotection (if necessary)Acid or base, depending on the protecting groupN/A

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical aspect of process chemistry, aiming to maximize the yield and purity of the target compound while minimizing reaction times, energy consumption, and waste generation. For a molecule like this compound, this involves a systematic study of various parameters that influence the key bond-forming reactions in its synthesis.

Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity. In the context of synthesizing this compound, catalytic systems are crucial for efficiently carrying out key transformations.

One plausible synthetic route involves the reaction of a suitable precursor with N-methylpiperazine. For instance, the ring-opening of a terminal epoxide, such as 2-(oxiran-2-ylmethyl)propane-1,3-diol, with N-methylpiperazine would be a direct approach. The choice of catalyst for this epoxide ring-opening reaction is critical for achieving high regioselectivity and yield. Lewis acids are commonly employed to activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. mdpi.com Yttrium(III) chloride (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides with amines, often under solvent-free conditions. mdpi.com Other Lewis acids, such as scandium(III) triflate, have also been utilized. acs.org In some cases, tertiary amines themselves can act as catalysts. researchgate.netrsc.org

Another key synthetic strategy could be reductive amination. This powerful method allows for the formation of C-N bonds from a carbonyl compound and an amine in the presence of a reducing agent. wikipedia.org For the synthesis of this compound, this could involve the reaction of a suitable keto-alcohol with N-methylpiperazine, followed by reduction. The catalytic system for the reduction step is typically a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. nih.govresearchgate.net The choice of catalyst can influence the reaction conditions required (e.g., temperature and pressure) and the selectivity of the reduction. Biocatalytic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) is an emerging green alternative, offering high stereoselectivity under mild aqueous conditions. researchgate.net

The following table summarizes various catalytic systems that could be employed in the synthesis of intermediates for or the final product of this compound, based on analogous reactions.

Table 1: Catalytic Systems for Key Synthetic Transformations

Reaction Type Catalyst Typical Conditions Advantages
Epoxide Ring-Opening Yttrium(III) chloride (YCl₃) 1 mol%, room temperature, solvent-free High efficiency, good to excellent yields, high regioselectivity. mdpi.com
Epoxide Ring-Opening Scandium(III) triflate (Sc(OTf)₃) with a chiral bipyridine ligand 1 mol% catalyst, in water Enables asymmetric synthesis, high yields, and enantioselectivities. acs.org
Epoxide Ring-Opening 1,4-Diazabicyclo[2.2.2]octane (DABCO) 1 mol%, in water Mild conditions, good to excellent yields. researchgate.netrsc.org
Reductive Amination Palladium on Carbon (Pd/C) H₂ atmosphere, various solvents (e.g., methanol, ethanol) Widely used, efficient for various substrates. nih.gov
Reductive Amination Zinc acetate (Zn(OAc)₂) with phenylsilane Two-step, one-pot amidation and reduction Applicable to a wide range of amines and carboxylic acids. rsc.org

The choice of solvent can profoundly impact the efficiency, selectivity, and rate of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism. The study of reaction kinetics provides valuable insights into the reaction mechanism and helps in identifying the rate-determining step, which is crucial for process optimization.

In the context of epoxide ring-opening with amines, a variety of solvents can be used, but in many cases, solvent-free conditions have been found to be highly effective, particularly when using Lewis acid catalysts like YCl₃. mdpi.com When solvents are used, their polarity can affect the reaction rate and selectivity. For instance, in some cases, adding a solvent can have a negative effect on the catalytic activity of Lewis acids. mdpi.com The reaction kinetics of epoxide ring-opening can be complex and may proceed through either an SN1 or SN2-type mechanism, depending on the substrate, nucleophile, and catalyst. mdpi.com A Lewis acid catalyst typically coordinates to the epoxide oxygen, making the carbon atoms more electrophilic and facilitating nucleophilic attack.

For reductive amination, the solvent choice is critical to ensure the compatibility of all three components: the carbonyl compound, the amine, and the reducing agent. Halogenated solvents like dichloromethane and 1,2-dichloroethane have been commonly used, but there is a strong drive towards more environmentally friendly alternatives such as ethyl acetate. acsgcipr.orgrsc.org Alcohols like methanol or ethanol are also frequently used, especially for catalytic hydrogenations. However, with certain catalysts, reactive alcohols can be oxidized to aldehydes or ketones, which can then participate in side reactions. acsgcipr.org The kinetics of reductive amination are influenced by factors such as pH, as the initial step involves the formation of an imine or iminium ion, which is often pH-dependent. nih.gov The subsequent reduction of the C=N bond is typically the rate-determining step. In biocatalytic reductive amination, temperature is a critical parameter affecting the reaction rate, with an optimal temperature range for enzyme activity and stability. researchgate.net

The table below illustrates the effect of different solvents on a model reaction relevant to the synthesis of this compound.

Table 2: Solvent Effects on a Model Reaction (Reductive Amination)

Solvent Dielectric Constant (ε) General Observations Potential Issues
Dichloromethane (DCM) 9.1 Commonly used, good solubility for many organic compounds. Environmental and health concerns. acsgcipr.org
1,2-Dichloroethane (DCE) 10.4 Similar to DCM, often used for reactions requiring higher temperatures. Environmental and health concerns. acsgcipr.org
Ethyl Acetate (EtOAc) 6.0 A greener alternative to chlorinated solvents. May have lower solubility for some polar reactants or reagents. rsc.org
Methanol (MeOH) 33.0 Good solvent for catalytic hydrogenations. Can undergo oxidation on the catalyst surface, leading to side products. acsgcipr.org
Tetrahydrofuran (THF) 7.6 Aprotic ether, good for many organometallic reagents. Can form peroxides upon storage.

Chemical Reactivity and Transformation of 3 4 Methylpiperazin 2 Yl Propan 1 Ol

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The nucleophilicity of the nitrogen atoms in the piperazine ring is a key determinant of its reactivity. The nitrogen at the 4-position is tertiary, bearing a methyl group, while the nitrogen at the 1-position is secondary. This difference in substitution pattern influences their reactivity, with the secondary amine generally being more amenable to a wider range of reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N-1 position is a prime site for N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of piperazine-containing compounds.

N-Alkylation: The introduction of alkyl groups onto the N-1 nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The specific conditions for these reactions, including the choice of solvent and base, would need to be optimized to achieve high yields and selectivity.

N-Acylation: Similarly, the N-1 nitrogen can be readily acylated using acyl chlorides or anhydrides. This reaction results in the formation of an amide linkage, which can significantly alter the electronic and steric properties of the molecule. N-acylation is a common strategy for the synthesis of bioactive molecules and for the introduction of protecting groups.

Reaction TypeReagent ClassExpected Product
N-AlkylationAlkyl Halides (R-X)1-Alkyl-4-methyl-2-(3-hydroxypropyl)piperazine
N-AcylationAcyl Chlorides (RCOCl)1-Acyl-4-methyl-2-(3-hydroxypropyl)piperazine

Ring-Opening and Ring-Closing Reactions of the Piperazine Core

While less common than N-functionalization, the piperazine ring itself can theoretically undergo ring-opening and ring-closing reactions under specific conditions. These transformations would likely require more forcing conditions and carefully chosen reagents.

Ring-Opening: Cleavage of the piperazine ring is a challenging transformation that would likely involve reductive or oxidative methods. For instance, treatment with strong reducing agents under harsh conditions could potentially lead to the formation of linear diamine derivatives. However, such reactions are generally not selective and may lead to a mixture of products.

Ring-Closing Reactions: Intramolecular cyclization reactions involving the propanol (B110389) side chain and the piperazine ring are also conceivable. For example, if the terminal hydroxyl group were converted to a good leaving group, an intramolecular nucleophilic attack by the N-1 nitrogen could potentially lead to the formation of a bicyclic system. The feasibility of such a reaction would depend on the ring size of the resulting product and the conformational flexibility of the starting material.

Mechanistic Studies of Piperazine Functionalization

The mechanisms of N-alkylation and N-acylation of piperazines are well-understood. N-alkylation typically follows an SN2 pathway, where the rate of reaction is dependent on the concentration of both the piperazine and the alkylating agent. The stereochemistry at the C-2 position of the piperazine ring could influence the approach of the electrophile.

N-acylation proceeds through a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by a base, which deprotonates the secondary amine to increase its nucleophilicity. The steric hindrance around the N-1 nitrogen, potentially influenced by the conformation of the propanol side chain, would play a role in the reaction kinetics.

Transformations Involving the Hydroxyl Group

The primary alcohol functionality of the propanol side chain offers another avenue for the chemical modification of 3-(4-Methylpiperazin-2-YL)propan-1-OL.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation. The resulting aldehyde, 3-(4-methylpiperazin-2-yl)propanal, would be a valuable intermediate for further synthetic transformations, such as reductive amination or Wittig reactions.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize a primary alcohol directly to a carboxylic acid. This would yield 3-(4-methylpiperazin-2-yl)propanoic acid, introducing an acidic functional group into the molecule.

TransformationReagent ExampleExpected Product
Oxidation to AldehydePyridinium Chlorochromate (PCC)3-(4-methylpiperazin-2-yl)propanal
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO4)3-(4-methylpiperazin-2-yl)propanoic acid

Reduction Reactions to Hydrocarbons

The complete reduction of the hydroxyl group to a hydrocarbon is a more challenging transformation that typically requires a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a mesylate. Subsequent reduction of this intermediate with a strong reducing agent, like lithium aluminum hydride (LiAlH4), would then yield the corresponding hydrocarbon, 1-methyl-2-propylpiperazine.

Esterification and Etherification Studies

The primary alcohol of this compound is amenable to standard esterification and etherification reactions, converting the hydroxyl group into ester and ether functionalities, respectively.

Esterification: This transformation is typically achieved through reaction with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.uk The reaction is reversible, and product formation is often favored by removing water as it is formed. chemguide.co.uk Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding esters under milder conditions.

Etherification: The Williamson ether synthesis is a prevalent method for forming ethers from this compound. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another substrate with a good leaving group to form the ether linkage via an SN2 reaction. nih.gov

The table below summarizes representative esterification and etherification reactions.

Reaction Type Reagents Catalyst/Base Hypothetical Product
EsterificationAcetic AcidSulfuric Acid (H₂SO₄)3-(4-Methylpiperazin-2-yl)propyl acetate
EsterificationBenzoyl ChloridePyridine3-(4-Methylpiperazin-2-yl)propyl benzoate
EtherificationMethyl IodideSodium Hydride (NaH)2-(3-Methoxypropyl)-1-methylpiperazine
EtherificationBenzyl BromideSodium Hydride (NaH)2-(3-(Benzyloxy)propyl)-1-methylpiperazine

Nucleophilic Substitution Reactions at the Propanol Moiety

The hydroxyl group of the propanol moiety is a poor leaving group for direct nucleophilic substitution. Therefore, its transformation into a better leaving group is a necessary prerequisite for such reactions. This is typically accomplished by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or into an alkyl halide.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the terminus of the propyl chain. For instance, reacting the tosylated intermediate with sodium azide (B81097) yields an azido (B1232118) derivative, while reaction with sodium cyanide introduces a nitrile group, extending the carbon chain.

The following table outlines the process of activating the hydroxyl group and subsequent nucleophilic substitution with various nucleophiles.

Step Reagents Intermediate/Product Nucleophile (Nu⁻) Final Product
Activationp-Toluenesulfonyl chloride (TsCl), Pyridine3-(4-Methylpiperazin-2-yl)propyl 4-methylbenzenesulfonateSodium Azide (NaN₃)2-(3-Azidopropyl)-1-methylpiperazine
ActivationMethanesulfonyl chloride (MsCl), Triethylamine3-(4-Methylpiperazin-2-yl)propyl methanesulfonateSodium Cyanide (NaCN)4-(4-Methylpiperazin-2-yl)butanenitrile
ActivationThionyl Chloride (SOCl₂)2-(3-Chloropropyl)-1-methylpiperazineAmmonia (NH₃)3-(4-Methylpiperazin-2-yl)propan-1-amine

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound, featuring a nucleophilic secondary amine within the piperazine ring and a hydroxyl group on a flexible propyl chain, presents the potential for intramolecular cyclization. Following activation of the terminal hydroxyl group into a good leaving group (e.g., a tosylate), the secondary amine can act as an internal nucleophile. This intramolecular SN2 reaction would be expected to form a fused bicyclic piperazine derivative. The feasibility and yield of such a cyclization would depend on the conformational energetics of the transition state leading to the new ring system.

While various rearrangement reactions are known tools for synthesizing piperazine derivatives, specific studies detailing intramolecular rearrangements originating from this compound are not extensively documented in the literature. bohrium.com Potential rearrangement pathways, such as those involving carbocation intermediates, could be explored under specific acidic conditions, but such transformations remain a subject for further investigation.

Electrophilic and Nucleophilic Aromatic Substitution on Derived Aromatic Systems

To study aromatic substitution reactions, an aromatic ring must first be incorporated into the this compound structure. A common strategy is the N-arylation of the secondary amine in the piperazine ring, for example, through a Buchwald-Hartwig amination or a classical SNAr reaction with an activated aryl halide.

Electrophilic Aromatic Substitution (EAS): Once an N-aryl derivative is formed (e.g., 1-methyl-4-phenyl-2-(3-hydroxypropyl)piperazine), the attached aromatic ring can undergo electrophilic aromatic substitution. masterorganicchemistry.com The piperazine substituent acts as an electron-donating group, thereby activating the aromatic ring towards electrophilic attack. youtube.com This activation effect directs incoming electrophiles primarily to the ortho and para positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. youtube.com

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, the derived aromatic ring must be rendered electron-deficient. masterorganicchemistry.com This is achieved by having one or more strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to a suitable leaving group (typically a halide) on the aromatic ring. nih.govyoutube.com In such a system, the N-piperazinyl group can be introduced onto the aromatic ring via an SNAr mechanism, or an already-attached N-arylpiperazine system (bearing activating groups) can undergo further substitution by other nucleophiles.

The table below summarizes the expected outcomes for these reactions on a hypothetical N-phenyl derivative.

Reaction Type Aromatic System Reagents Directing Effect of Piperazine Major Product(s)
EAS: NitrationN-Phenyl derivativeHNO₃, H₂SO₄Activating, Ortho/Para-Directorortho-Nitro and para-Nitro substituted products
EAS: BrominationN-Phenyl derivativeBr₂, FeBr₃Activating, Ortho/Para-Directorortho-Bromo and para-Bromo substituted products
NASN-(4-Fluoronitrobenzene) derivativeSodium Methoxide (NaOMe)N/ASubstitution of fluoride (B91410) by methoxide

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-(4-Methylpiperazin-2-YL)propan-1-OL, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for mapping the intricate network of covalent bonds and spatial relationships within a molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, this would be instrumental in tracing the connectivity of the propanol (B110389) side chain (H-1' to H-2' to H-3') and confirming the protons on the piperazine (B1678402) ring. For instance, the spectrum would show correlations between the protons of the N-CH₂ groups within the piperazine moiety. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, irrespective of whether they are bonded. In the case of this compound, a NOESY spectrum could help establish the relative orientation of the propanol substituent at the C2 position. For example, spatial correlations between the C2-proton and specific protons on the piperazine ring would help define the preferred conformation (e.g., chair or boat) and the axial or equatorial position of the substituent. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton with the carbon atom it is directly attached to. This technique provides an unambiguous assignment of the ¹³C chemical shifts based on the more easily assigned ¹H spectrum. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the N-methyl protons to the C3 and C5 carbons of the piperazine ring, and from the C2 proton to carbons in the propanol chain, thus confirming the point of attachment.

A hypothetical summary of expected 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)HMBC Correlations (with ¹³C at)
H-2 (piperazine)H-3, H-1'C-2C-3, C-6, C-1'
H-1' (propanol)H-2, H-2'C-1'C-2, C-2', C-3'
H-3' (propanol-OH)H-2'C-3'C-1', C-2'
N-CH₃-C-N-CH₃C-3, C-5

Note: This table represents hypothetical data based on the structure of this compound.

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in the solid phase. acs.org This is particularly important in pharmaceutical sciences, where polymorphism—the ability of a compound to exist in multiple crystalline forms—can significantly impact a drug's properties. researchgate.netnih.gov

For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), would be used to:

Identify Polymorphs: Different crystal forms would result in distinct ¹³C chemical shifts due to variations in molecular conformation and crystal packing. dur.ac.uk

Characterize Supramolecular Assemblies: ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperazine nitrogens, which dictate the crystal packing. mdpi.com

Study Amorphous Content: Unlike diffraction techniques, ssNMR can effectively characterize amorphous or disordered materials, providing a complete picture of the solid form. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. niscpr.res.innih.gov

For this compound, key expected vibrational modes would include:

O-H Stretch: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group, indicating hydrogen bonding.

C-H Stretch: Sharp peaks in the 2800-3000 cm⁻¹ region for both the piperazine ring and the propanol chain's aliphatic C-H bonds. scispace.com

N-H Stretch: If the N1 nitrogen were not methylated, an N-H stretching band would be expected around 3300 cm⁻¹. In this case, its absence helps confirm the N-methyl substitution.

C-N Stretch: Vibrations associated with the C-N bonds of the piperazine ring would appear in the fingerprint region (1000-1300 cm⁻¹). dergipark.org.tr

C-O Stretch: A strong band for the alcohol C-O stretch, typically observed around 1050-1150 cm⁻¹.

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
O-H~3350 (broad)WeakStretching
Aliphatic C-H~2850-2960~2850-2960Stretching
C-O~1050WeakStretching
C-N~1100-1200~1100-1200Stretching

Note: This table contains expected vibrational frequencies for the functional groups in this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₈H₁₈N₂O), HRMS would be expected to yield a precise mass for the protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass to confirm the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments would elucidate the fragmentation pathways. This analysis helps to confirm the connectivity of the molecule. Key fragmentation patterns for piperazine derivatives often involve cleavage of the bonds within the piperazine ring and the loss of substituents. xml-journal.net For the target compound, characteristic fragments would likely arise from:

Cleavage of the propanol side chain.

Ring-opening fragmentation of the piperazine moiety.

Loss of the N-methyl group.

IonCalculated Exact Mass (m/z)Description
[C₈H₁₈N₂O + H]⁺159.1492Protonated Molecular Ion
[C₈H₁₈N₂O - CH₃]⁺143.1184Loss of methyl group
[C₈H₁₈N₂O - C₃H₇O]⁺100.1028Loss of propanol side chain

Note: This table presents calculated exact masses for the parent ion and plausible fragments of this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. rsc.orgmdpi.com

Single-Crystal X-ray Diffraction

For this compound, obtaining a suitable single crystal would allow for X-ray diffraction analysis to:

Determine Absolute Stereochemistry: As the molecule possesses a chiral center at C2, single-crystal XRD is the gold standard for unambiguously determining its absolute configuration (R or S), provided a chiral space group is formed or anomalous dispersion methods are used. rsc.org

Reveal Conformation: The analysis would reveal the exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the precise orientation of the propanol and methyl substituents in the solid state. mdpi.com

Analyze Crystal Packing: It would provide a detailed map of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecules are arranged in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.

A successful crystallographic analysis would generate a set of crystallographic data, as exemplified in the hypothetical table below for a related chiral piperazine derivative.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.1
c (Å)9.2
β (°)105.5
Volume (ų)910.4
Z4

Note: This table provides hypothetical crystallographic data for illustrative purposes, based on typical values for small organic molecules.

Powder X-ray Diffraction for Polymorph Screening

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physical and chemical properties, including stability, solubility, and bioavailability. For the compound this compound, ensuring the consistent production of a specific crystalline form is paramount for therapeutic efficacy and safety. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents a significant challenge in pharmaceutical development. pharmacores.comresearchgate.net Powder X-ray Diffraction (PXRD) stands as a powerful and indispensable analytical technique for the identification, characterization, and screening of these polymorphic forms. rigaku.comresearchgate.net

The fundamental principle of PXRD lies in the unique diffraction pattern produced when a crystalline material interacts with X-rays. creative-biostructure.com When a beam of monochromatic X-rays is directed at a powdered sample, the X-rays are scattered by the electrons of the atoms in the crystal lattice. nih.gov Constructive interference occurs at specific angles (2θ) where the path difference between scattered X-rays is an integer multiple of the X-ray wavelength, a relationship described by Bragg's Law. nih.gov Each crystalline solid possesses a unique, three-dimensional arrangement of atoms, resulting in a distinct "fingerprint" diffraction pattern characterized by a specific set of peak positions (2θ angles) and their corresponding intensities. rigaku.com

A polymorph screen for a compound like this compound involves a systematic investigation to discover and identify all accessible crystalline forms. This process typically includes crystallizing the compound under a wide variety of conditions, such as different solvents, temperatures, and cooling rates. pharmacores.com Each solid sample generated is then analyzed by PXRD.

The resulting diffraction patterns are compared; if different patterns are observed, it indicates the presence of different polymorphs. For instance, a study on lomeridine dihydrochloride, a piperazine derivative, successfully used PXRD to characterize two distinct polymorphic forms, designated as Form I and Form II, which exhibited different physical properties. nih.gov

The analysis of the PXRD data is both qualitative and quantitative. Qualitatively, the presence of different polymorphs is confirmed by observing diffraction peaks at different 2θ values. researchgate.net Even subtle changes, such as the appearance of new peaks, shifts in peak positions, or additional shoulders on existing peaks, can signify the presence of a new crystalline form. researchgate.net Quantitatively, the relative amounts of different polymorphs in a mixture can be determined by analyzing the intensities of their characteristic diffraction peaks. creative-biostructure.com This is crucial for quality control, ensuring that the desired polymorph is produced with high purity. rigaku.com

While no specific polymorphs of this compound are documented in publicly available literature, a hypothetical example can illustrate how PXRD data would be presented and interpreted. If two polymorphs, designated Form A and Form B, were discovered, their PXRD patterns would show distinct differences.

Illustrative PXRD Data for Hypothetical Polymorphs of this compound | Form A | Form B | | :--- | :--- | | Peak Position (2θ) | Relative Intensity (%) | Peak Position (2θ) | Relative Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.1 | 75 | 11.5 | 100 | | 15.3 | 60 | 16.8 | 45 | | 18.8 | 90 | 19.1 | 70 | | 21.0 | 55 | 22.4 | 80 | | 24.6 | 80 | 25.9 | 65 | | 27.2 | 40 | 28.1 | 30 | This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical scenario, the distinct peak positions for Form A and Form B clearly differentiate the two crystalline structures. For example, the most intense peak (100% relative intensity) for Form A is at 8.5° 2θ, whereas for Form B, it is at 11.5° 2θ. This "fingerprint" data is crucial for patent applications and regulatory filings, as it defines the specific solid form of the drug substance. pharmacores.com Therefore, PXRD is a cornerstone technique in the solid-state characterization and polymorph screening of pharmaceutical compounds like this compound, ensuring the development of a safe, stable, and effective medication. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Hydrogen Bonding Networks in Solid and Solution States

The presence of both hydrogen bond donors (the hydroxyl group and the N-H of the piperazine (B1678402) ring) and acceptors (the nitrogen atoms of the piperazine ring and the oxygen of the hydroxyl group) makes 3-(4-Methylpiperazin-2-YL)propan-1-OL a prime candidate for forming extensive hydrogen bonding networks.

In the solid state, techniques such as X-ray crystallography would be essential to elucidate the precise hydrogen bonding motifs. These motifs could include intermolecular interactions between the hydroxyl group of one molecule and a nitrogen atom of a neighboring molecule, or between the N-H of the piperazine ring and the hydroxyl oxygen of another. The formation of dimers, chains, or more complex three-dimensional networks would be anticipated.

In solution, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed to study hydrogen bonding. Variations in chemical shifts or vibrational frequencies upon changes in concentration or solvent would provide insights into the nature and strength of these interactions.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupPotential Role
Hydroxyl (-OH)Donor and Acceptor
Secondary Amine (Piperazine N-H)Donor
Tertiary Amine (Piperazine N-CH3)Acceptor
Piperazine Nitrogen (unsubstituted)Acceptor

Crystal Engineering and Polymorphism Studies

Crystal engineering seeks to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound, the focus would be on how different crystallization conditions (e.g., solvent, temperature, pressure) could influence the packing of the molecules and the resulting crystal structure.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical area of study, particularly in the pharmaceutical industry. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents and under different thermodynamic and kinetic conditions. Characterization of any resulting polymorphs would be carried out using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Formation of Co-crystals and Salts

The basic nitrogen atoms in the piperazine ring of this compound make it a suitable candidate for the formation of salts and co-crystals.

Salts are formed through the transfer of a proton from an acidic compound to the basic piperazine nitrogen. This results in the formation of an ionic bond. A wide range of pharmaceutically acceptable acids could be screened for their ability to form stable salts with this compound.

Co-crystals, on the other hand, are formed between the target molecule and a co-former through non-ionic interactions, primarily hydrogen bonding. ugr.esijprs.com The hydroxyl group and the N-H group of this compound provide opportunities for hydrogen bonding with a variety of co-formers, such as carboxylic acids, amides, and other compounds with complementary functional groups. The formation of co-crystals can be a strategy to modify the physicochemical properties of a compound without altering its covalent structure. ugr.es

Table 2: Potential Co-formers for this compound

Co-former ClassExamplePotential Interaction
Carboxylic AcidsBenzoic AcidO-H···N, N-H···O=C
AmidesNicotinamideO-H···O=C, N-H···N
PhenolsResorcinolO-H···N, N-H···O

Self-Assembly and Nanostructure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amphiphilic nature of this compound, with its polar head (hydroxyl and piperazine groups) and nonpolar hydrocarbon backbone, could potentially lead to self-assembly in solution.

Depending on the solvent and concentration, this molecule might form micelles, vesicles, or other nanostructures. The study of such self-assembly processes would involve techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) to characterize the size, shape, and morphology of the resulting aggregates. Understanding and controlling the self-assembly of this molecule could open avenues for its application in materials science and drug delivery.

Chemical Applications and Advanced Materials Science

Utilization as Ligands in Coordination Chemistry

The nitrogen atoms within the piperazine (B1678402) ring and the oxygen atom of the propanol (B110389) group in 3-(4-Methylpiperazin-2-YL)propan-1-OL make it a promising candidate as a ligand in coordination chemistry. The lone pairs of electrons on these atoms can be donated to metal centers, forming coordination complexes. The presence of multiple donor sites could allow it to act as a bidentate or even a tridentate ligand, depending on the steric and electronic properties of the metal ion and the reaction conditions. The methyl group on the piperazine nitrogen could influence the steric hindrance around the metal center, potentially affecting the coordination geometry and the stability of the resulting complex.

Role as Catalysts or Chiral Auxiliaries in Organic Synthesis

Due to the presence of a chiral center at the 2-position of the piperazine ring, this compound could potentially serve as a chiral auxiliary or a ligand for asymmetric catalysis. Chiral piperazine derivatives are known to be effective in various enantioselective reactions. The hydroxyl group could be functionalized to anchor the molecule to a solid support or to introduce other functionalities that could modulate its catalytic activity. The basic nature of the piperazine nitrogens could also allow it to function as a base catalyst in certain organic transformations.

Applications as Building Blocks for Complex Chemical Architectures and Polymers

The bifunctional nature of this compound, possessing both a secondary amine within the piperazine ring and a primary alcohol, makes it a valuable building block for the synthesis of more complex molecules and polymers. The hydroxyl group can undergo reactions such as esterification, etherification, or conversion to a leaving group, allowing for the introduction of various functionalities. The secondary amine can participate in reactions like amidation, alkylation, or reductive amination. These reactive sites could be exploited in stepwise syntheses or polymerization reactions to create novel chemical architectures, such as polyamides, polyesters, or polyurethanes with integrated piperazine moieties. Such polymers may exhibit interesting properties, including thermal stability, solubility, and metal-chelating capabilities.

Development of Sensors and Probes

Piperazine derivatives have been investigated for their potential in the development of chemical sensors and probes. The nitrogen atoms of the piperazine ring can act as binding sites for specific analytes, such as metal ions or small organic molecules. The propanol arm of this compound could be modified to incorporate a signaling unit, such as a fluorophore or a chromophore. Upon binding of the target analyte to the piperazine moiety, a change in the spectroscopic properties of the signaling unit could be observed, forming the basis for a sensor. The specific substitution pattern and the chirality of the molecule could potentially lead to sensors with high selectivity for certain analytes.

Biological Target Interaction Studies Non Clinical

In Vitro Receptor Binding Affinity and Selectivity Profiling for Analogues

The receptor binding affinity and selectivity of piperazine (B1678402) derivatives are highly dependent on the nature and position of substituents on the piperazine ring and its appended pharmacophores. Studies on various analogues demonstrate a wide range of activities across different receptor families.

For instance, a series of ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol were synthesized and evaluated for their binding affinity at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and sigma-1 (σ1) receptors. Many of these compounds showed high affinity for DAT, with Kᵢ values in the range of 4.3–51 nM, and exhibited selectivity for DAT over the other monoamine transporters. nih.gov The introduction of steric bulk through esterification in some analogues led to a roughly 10-fold reduction in DAT binding affinity. nih.gov Enantioselectivity was observed at the DAT for some analogues, with the S-enantiomer showing slightly higher affinity than the R-enantiomer. nih.gov However, no significant enantioselectivity was noted for binding at σ1 receptors. nih.gov

In another class of analogues, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been investigated as opioid receptor antagonists. nih.gov These compounds were evaluated for their efficacy in a [³⁵S]GTPγS binding assay. While some analogues demonstrated good kappa opioid receptor antagonist properties, they did not achieve the high potency and selectivity of the reference compound, JDTic. nih.gov For example, one analogue, 10a , had a Kₑ of 3.37 nM at the kappa receptor, which was significantly less potent than JDTic (Kₑ = 0.02 nM). nih.gov However, several other analogues in this series were identified as potent and selective kappa opioid receptor antagonists. nih.gov

Table 1: Receptor Binding Affinities (Kᵢ in nM) of Selected Analogues

CompoundDATSERTNETσ1κ-Opioid (Kₑ)
Analogue Series 1
Ester Analogue A4.3>1000>100020.1-
Ester Analogue B51>1000>100035.5-
S-enantiomer 6a1.72>1000>100015.8-
R-enantiomer 6b5.36>1000>100014.9-
Analogue Series 2
Analogue 10a----3.37
Analogue 11b----5.6
Analogue 11n----8.6

Enzymatic Interaction Mechanisms of Analogues

While specific enzymatic interaction studies for 3-(4-Methylpiperazin-2-YL)propan-1-OL are not available, research on related compounds provides insights into potential interactions. For example, a series of N-methyl-piperazine chalcones were synthesized and evaluated for their inhibitory activities against monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are key enzymes in the context of neurodegenerative diseases. mdpi.com

One of the synthesized chalcones, a 3-trifluoromethyl-4-fluorinated derivative (2k ), demonstrated the highest selective inhibition against MAO-B with an IC₅₀ of 0.71 μM and a selectivity index of 56.34. mdpi.com Kinetic studies revealed that this compound and another analogue (2n ) were reversible competitive inhibitors of MAO-B, with Kᵢ values of 0.21 and 0.28 μM, respectively. mdpi.com These compounds also effectively inhibited AChE, highlighting a multi-target inhibitory profile. mdpi.com Molecular docking simulations suggested that the high affinity of compound 2k for MAO-B was due to the formation of multiple hydrogen bonds and π-π interactions within the enzyme's active site. mdpi.com

Mechanistic Studies of Chemical Compound Interactions with Cellular Components (excluding direct clinical data)

Specific studies on the interaction of this compound with cellular components have not been reported. However, the potential for bioactivation of the piperazine moiety, as observed with other piperazine-containing compounds, suggests a possible mechanism of interaction.

In vitro studies with the compound LDN-193189, which contains a piperazine ring, have demonstrated that this moiety can be a site of metabolic bioactivation. frontiersin.org Trapping experiments using potassium cyanide (KCN) led to the formation of cyanide adducts. frontiersin.org This suggests the formation of a reactive iminium ion intermediate from the piperazine ring, which can then be trapped by nucleophiles. frontiersin.org Such reactive intermediates have the potential to covalently bind to cellular macromolecules like proteins and DNA, which could lead to various cellular responses. The formation of these reactive species was proposed to occur through the action of microsomal enzymes. frontiersin.org

While this is a potential mechanism, it is important to note that the likelihood of bioactivation is highly dependent on the specific chemical structure and the metabolic enzymes involved.

Metabolic Pathways and Metabolite Identification in Model Systems (excluding human clinical data)

The metabolic fate of piperazine-containing compounds has been investigated in various in vitro model systems, primarily using liver microsomes. These studies indicate that piperazine derivatives are generally metabolized by cytochrome P450 (CYP) enzymes, with subsequent glucuronidation or sulfation also being possible routes of biotransformation. nih.gov

Studies on the metabolism of nefazodone, a drug containing a piperazine ring, in human liver microsomes revealed that the primary metabolites were meta-chlorophenylpiperazine (mCPP) and two hydroxylated derivatives. nih.gov The formation of these metabolites was predominantly mediated by CYP3A4. nih.gov The subsequent metabolism of mCPP to para-hydroxy-mCPP was found to be mediated by CYP2D6. nih.gov

The metabolism of another piperazine-containing compound, LDN-193189, was studied in liver microsomes from various species. The piperazine moiety was identified as the main site of metabolism, leading to a variety of piperazine ring-cleaved products and a piperazine ring-oxidized derivative (a lactam). frontiersin.org

In general, the major metabolic pathways for piperazine derivatives in vitro include:

N-dealkylation: Cleavage of the substituent at one of the nitrogen atoms of the piperazine ring.

Hydroxylation: Addition of a hydroxyl group, often on the piperazine ring or its substituents.

Oxidation: Formation of N-oxides or lactams.

Ring cleavage: Opening of the piperazine ring structure.

The specific metabolites formed depend on the structure of the parent compound and the specific CYP isoforms involved in its metabolism. For example, in the metabolism of the novel ALK inhibitor X-376, which contains an N-methyl piperazine group, in vitro studies with human liver microsomes identified four phase-I metabolites resulting from oxidation, N-demethylation, reduction, and hydroxylation. nih.gov Interestingly, in this case, bioactivation was observed on the pyridazine ring rather than the piperazine ring. nih.gov

Table 2: Common In Vitro Metabolic Reactions of Piperazine Derivatives

Metabolic ReactionDescriptionMediating Enzymes (Examples)
N-dealkylationRemoval of an alkyl group from a piperazine nitrogen.CYP3A4
HydroxylationAddition of a hydroxyl (-OH) group.CYP2D6, CYP3A4
OxidationFormation of N-oxides or lactams.CYP enzymes, FMO
Piperazine Ring CleavageOpening of the heterocyclic ring structure.CYP enzymes

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex chiral molecules like 3-(4-Methylpiperazin-2-YL)propan-1-OL can be significantly enhanced by leveraging modern synthetic technologies. Traditional batch synthesis methods for piperazine (B1678402) derivatives can be lengthy and challenging to scale up. mdpi.com Flow chemistry and automated synthesis platforms offer compelling advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov

Future research should focus on developing a continuous-flow synthesis route for this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline multi-step sequences. nih.gov For instance, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, a key step in accessing C-substituted derivatives. mdpi.comnih.gov Integrating photoredox catalysis within a flow reactor could enable a more efficient and controlled synthesis. mdpi.com

Automated synthesis platforms can further accelerate the exploration of derivatives of the target compound. By systematically varying reaction parameters and building blocks, these systems can rapidly generate libraries of related compounds for screening in various applications.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step

ParameterTraditional Batch SynthesisContinuous Flow SynthesisPotential Advantages of Flow
Reaction Time Several hours to daysMinutes to a few hoursIncreased productivity, faster optimization
Temperature Control Difficult to maintain homogeneityPrecise and rapid heat exchangeImproved selectivity, enhanced safety
Mixing Often inefficient, especially on scaleEfficient and rapid mixingHigher yields, better reproducibility
Scalability Problematic, often requires re-optimizationStraightforward by running longerSeamless transition from lab to production
Safety Handling of hazardous reagents in large quantitiesSmall reaction volumes at any given timeMinimized risk of thermal runaways

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound—a primary alcohol, a secondary amine, and a tertiary amine within a chiral piperazine ring—offers a rich landscape for exploring novel reactivity.

Future studies should investigate the selective functionalization of each reactive site. For example, the primary alcohol can be a handle for esterification, etherification, or oxidation to introduce a wide range of other functional groups. The secondary amine at the N4 position could be a site for further alkylation, acylation, or arylation to modulate the compound's properties.

Moreover, the inherent chirality of the molecule makes it an interesting candidate as a chiral ligand in asymmetric catalysis or as a chiral building block for the synthesis of more complex enantiopure molecules. frontiersin.org Research into its coordination chemistry with various metals could reveal novel catalytic activities. The development of reactions that proceed with high diastereoselectivity, controlled by the existing stereocenter at the C2 position, would be a particularly valuable contribution.

Application in Emerging Fields of Chemical Science

The piperazine moiety is a key component in numerous blockbuster drugs, including anticancer, antiviral, and antipsychotic agents. mdpi.comrsc.org This is attributed to the ability of the piperazine ring to improve pharmacokinetic properties like solubility and bioavailability and to act as a scaffold to orient other functional groups for optimal interaction with biological targets. encyclopedia.pubmdpi.com

A significant future research avenue is the exploration of this compound and its derivatives in medicinal chemistry. Its structural features suggest potential as a scaffold for developing new therapeutic agents. For instance, the propanol (B110389) side chain is a feature found in some beta-blockers, while the piperazine core is common in central nervous system (CNS) active drugs. nih.govresearchgate.net

Beyond medicine, piperazine-based compounds are finding applications in materials science. They have been incorporated into polymers for antimicrobial coatings, metal-organic frameworks (MOFs), and materials for carbon capture. rsc.orgrsc.org The functional groups on this compound make it a viable monomer for polymerization or for grafting onto surfaces to create new functional materials.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The presence of a stereocenter at the 2-position of the piperazine ring means that this compound exists as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is crucial, as they can have different biological activities and pharmacological profiles. wikipedia.org Therefore, a critical area of future research is the development of robust and efficient analytical methods for its chiral analysis.

Advanced chiral separation techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) using various chiral stationary phases (CSPs) will be essential. jiangnan.edu.cnnih.gov The development of a validated enantioselective analytical method is a prerequisite for any further development, particularly for pharmaceutical applications. tsijournals.com

In addition to chiral separations, a comprehensive characterization will require a suite of modern analytical techniques to confirm the structure and purity of the compound and its derivatives. This includes high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques.

Table 2: Potential Analytical Techniques for Characterization

Analytical TechniquePurposeInformation Obtained
Chiral HPLC/SFC/CE Enantiomeric separation and quantificationEnantiomeric purity (ee%), retention times of enantiomers
High-Resolution Mass Spectrometry (HRMS) Accurate mass determinationElemental composition, confirmation of molecular formula
¹H and ¹³C NMR Spectroscopy Structural elucidationConnectivity of atoms, chemical environment of protons and carbons
2D NMR (COSY, HSQC, HMBC) Detailed structural confirmationCorrelation between protons, carbons, and neighboring atoms
X-ray Crystallography Absolute configuration determination3D structure, absolute stereochemistry (if suitable crystals are obtained)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.